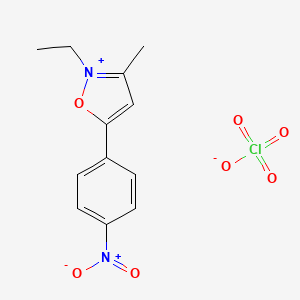
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate is a chemical compound with the molecular formula C12H13N2O3.ClO4 This compound belongs to the class of isoxazolium salts and is characterized by the presence of a nitrophenyl group attached to the isoxazole ring
Métodos De Preparación
The synthesis of 2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then cyclized using hydroxylamine hydrochloride to form the isoxazole ring. Finally, the resulting isoxazole compound is treated with perchloric acid to yield the desired perchlorate salt .
Análisis De Reacciones Químicas
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Cyclization: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles such as amines .
Aplicaciones Científicas De Investigación
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the isoxazole moiety into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar compounds to 2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate include other isoxazolium salts and nitrophenyl derivatives. Some examples are:
2-Ethyl-3-methyl-5-(4-aminophenyl)-1,2-oxazol-2-ium perchlorate: Similar structure but with an amino group instead of a nitro group.
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium chloride: Similar structure but with a chloride ion instead of a perchlorate ion.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
52063-41-9 |
|---|---|
Fórmula molecular |
C12H13ClN2O7 |
Peso molecular |
332.69 g/mol |
Nombre IUPAC |
2-ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C12H13N2O3.ClHO4/c1-3-13-9(2)8-12(17-13)10-4-6-11(7-5-10)14(15)16;2-1(3,4)5/h4-8H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
NVCCQCYFCJTEDH-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(C=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



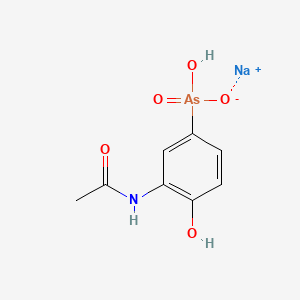
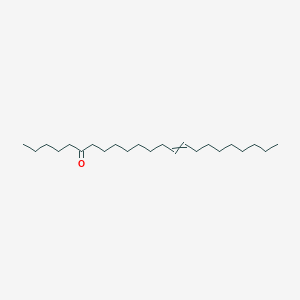
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
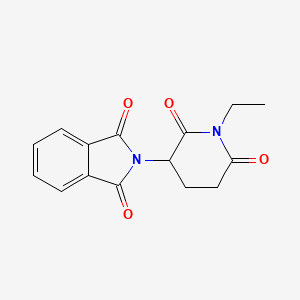
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
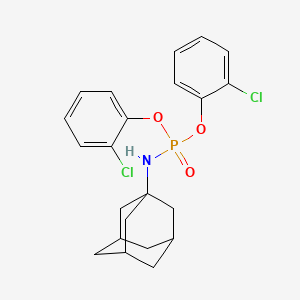
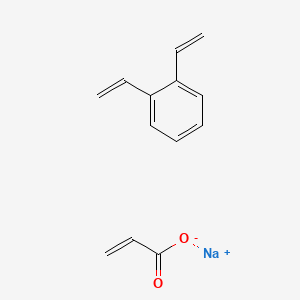
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
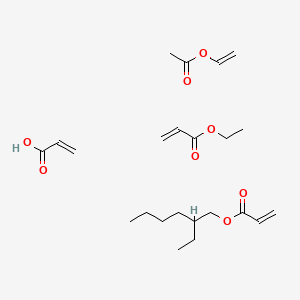
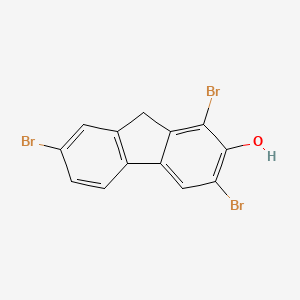

![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)

